![molecular formula C7H12S2 B2667408 8-Thiabicyclo[3.2.1]octane-3-thiol CAS No. 1999217-04-7](/img/structure/B2667408.png)

8-Thiabicyclo[3.2.1]octane-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

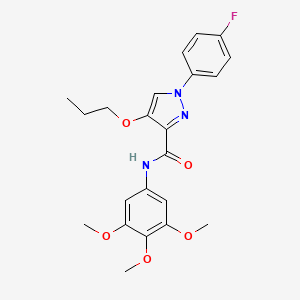

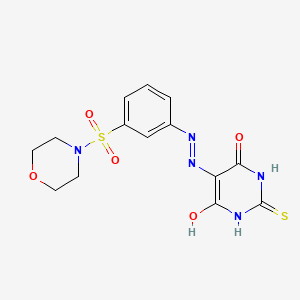

8-Thiabicyclo[3.2.1]octane-3-thiol is a chemical compound with the CAS Number: 1999217-04-7 . It has a molecular weight of 160.3 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octane-3-thiol .

Synthesis Analysis

The synthesis of 8-thiabicyclo[3.2.1]octanes has been associated with the search for medications for cocaine abuse . The compounds have been prepared as 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine . These compounds have been reported to provide potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT) .Molecular Structure Analysis

The InChI code for 8-Thiabicyclo[3.2.1]octane-3-thiol is 1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Thiabicyclo[3.2.1]octane-3-thiol include a molecular weight of 160.3 .Applications De Recherche Scientifique

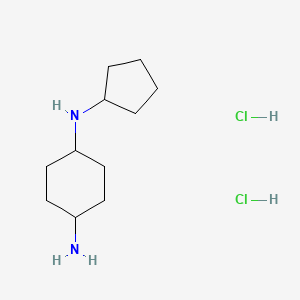

Dopamine and Serotonin Transporters Binding

The compound has been studied for its binding affinity for the dopamine and serotonin transporters . This research is significant because it helps understand the molecular mechanisms of drugs that affect these transporters. The study found that a series of cocaine analogs, 3b-aryltropanes with 2b-diarylmethoxy substituents, selectively bind to the dopamine transporter (DAT) with nanomolar affinities .

Locomotor Effects in Mice

The compound has been compared to cocaine with respect to locomotor effects in mice . Despite nanomolar DAT affinity, only the 2b-Ph 2 COCH 2-3b-4-Cl-Ph analog fully substituted for cocaine-like discriminative effects .

Cocaine-like Efficacy

The 2b- (4-ClPh)PhCOCH 2-3b-4-Cl-Ph analog of the compound had cocaine-like efficacy . None of the 2a-substituted compounds produced either of these cocaine-like effects .

Effects on DAT Conformation

The compound’s effects on DAT conformation were probed using a cysteine-accessibility assay . All of the 2b-and 2a-substituted compounds tested altered cysteine accessibility of DAT in a manner similar to cocaine .

Molecular Dynamics of Inhibitor-DAT Complexes

The compound has been used in molecular dynamics of in silico inhibitor-DAT complexes . The 2-substituted compounds reach equilibrium in the binding pocket in a cocaine-like fashion .

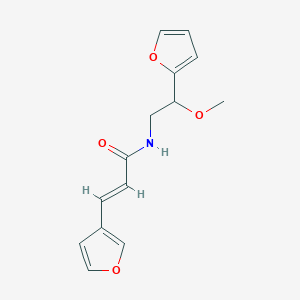

Synthesis of Sulfur Analogues of Tropans

The compound has been used in the enantioselective deprotonation to prepare 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones as an entry to sulfur analogues of tropanes .

Mécanisme D'action

Propriétés

IUPAC Name |

8-thiabicyclo[3.2.1]octane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMMQRNGOCARPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)

![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)